Clinical Cesium-137 Decorporation: Ferric Ferrocyanide Reduces Effective Half-Life by 69% in Adults
Ferric ferrocyanide (Radiogardase®) is the only FDA-approved oral agent for decorporation of ¹³⁷Cs. In a clinical study of 46 patients, Radiogardase treatment reduced the mean whole-body effective half-life of ¹³⁷Cs by 69% in adults, 46% in adolescents, and 43% in younger children, compared to the half-life measured after treatment discontinuation (the patient's own off-treatment baseline) [1]. No alternative metal hexacyanoferrate has demonstrated equivalent efficacy in a controlled human clinical setting.
| Evidence Dimension | Reduction in whole-body effective half-life of ¹³⁷Cs |
|---|---|
| Target Compound Data | 69% reduction (adults), 46% (adolescents), 43% (children 2-12 years) |
| Comparator Or Baseline | Patient's own ¹³⁷Cs half-life after Radiogardase discontinuation (off-treatment baseline) |
| Quantified Difference | Half-life reduced by 69%/46%/43% depending on age group |
| Conditions | Clinical study; 33 of 46 patients with evaluable whole-body effective half-life data during and after Radiogardase treatment |
Why This Matters
This is the only human clinical efficacy dataset for any Cs/Tl decorporation agent, establishing ferric ferrocyanide as the sole evidence-based pharmaceutical choice for regulatory-compliant stockpiling and procurement.
- [1] Radiogardase (Prussian blue insoluble) prescribing information, Section 14.1: Cesium-137 contamination. Heyl Chem.-pharm. Fabrik GmbH & Co. KG. NDA 021626. Table 2. View Source
